![molecular formula C42H26 B14214121 Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- CAS No. 825620-93-7](/img/structure/B14214121.png)
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is a complex organic compound with the molecular formula C42H26 This compound is characterized by its unique structure, which includes two benzene rings connected by a pentadiynyl chain with diphenylmethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method involves the use of copper as a catalyst in benzene, with heating for several hours . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, would apply to any large-scale production efforts.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, such as boranes, which can form adducts with the compound . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The compound’s structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylamino)benzene: Similar in structure but with amino groups instead of diphenylmethylene groups.
1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is unique due to its specific structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in scientific research.
Propiedades
Número CAS |
825620-93-7 |
|---|---|
Fórmula molecular |
C42H26 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
1,4-bis(3-benzhydrylidenepenta-1,4-diynyl)benzene |
InChI |
InChI=1S/C42H26/c1-3-35(41(37-17-9-5-10-18-37)38-19-11-6-12-20-38)31-29-33-25-27-34(28-26-33)30-32-36(4-2)42(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h1-2,5-28H |
Clave InChI |
AGNRIPFZYQUOKV-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=CC=C(C=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


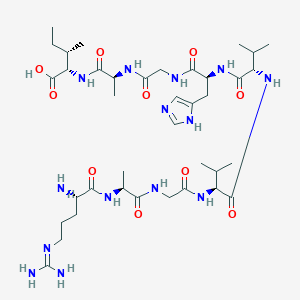

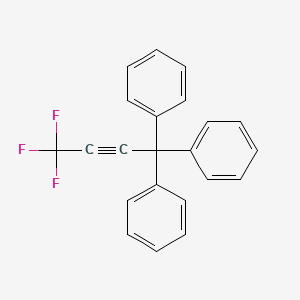
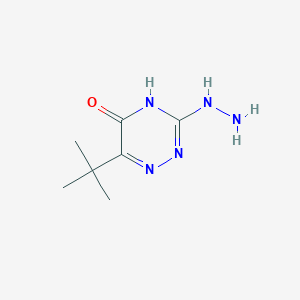
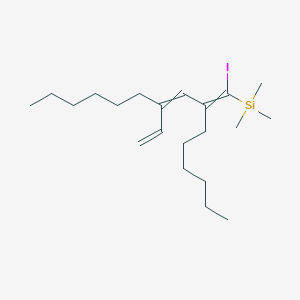
![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)
![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)
![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

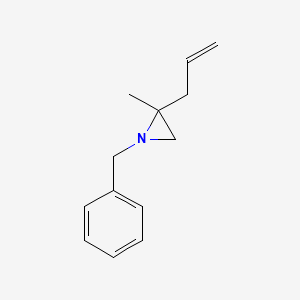
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
